1-Ethyl-4-iodo-1H-pyrazole

Pyrazole Synthesis Iodination Methodology Process Chemistry

Replacing 4-iodo with 4-bromo analogs in cross-coupling reactions often fails due to lower C-Br reactivity. 1-Ethyl-4-iodo-1H-pyrazole solves this with its highly reactive C-I bond, enabling milder, higher-yielding Pd-catalyzed couplings. • Retain the C-I bond during regioselective C-H arylation at the 5-position, then diversify via sequential cross-coupling. • Use as a key intermediate for SAR library synthesis per patent WO2021/226208. • Scale confidently: heterophase iodination route delivers 80-97% yield. Supplied with ≥95% purity; stored at 2-8°C; shipped ambient. Ideal for medicinal chemistry and process R&D.

Molecular Formula C5H7IN2
Molecular Weight 222.03 g/mol
CAS No. 172282-34-7
Cat. No. B169947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-iodo-1H-pyrazole
CAS172282-34-7
Molecular FormulaC5H7IN2
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)I
InChIInChI=1S/C5H7IN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3
InChIKeyXWZIDZDMNYAEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-iodo-1H-pyrazole Building Block


1-Ethyl-4-iodo-1H-pyrazole (CAS 172282-34-7) is a heterocyclic building block belonging to the class of 4-halogenated pyrazoles, characterized by an iodine atom at the 4-position and an ethyl group at the 1-position of the pyrazole ring . It is primarily utilized as a versatile intermediate in organic synthesis, with its carbon-iodine bond serving as a crucial functional handle for palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings [1]. Its molecular formula is C5H7IN2, with a molecular weight of 222.03 g/mol and a predicted LogP of approximately 1.5, indicating a defined balance of lipophilicity for organic synthesis applications [2].

1-Ethyl-4-iodo-1H-pyrazole: Substitution Risk Analysis


The direct substitution of 1-Ethyl-4-iodo-1H-pyrazole with its 4-bromo (e.g., 1-ethyl-4-bromo-1H-pyrazole) or 4-chloro analogs in a synthetic route is scientifically unsound without re-optimization due to the fundamental differences in carbon-halogen bond reactivity. The C–I bond is significantly more reactive in oxidative addition steps with low-valent transition metals like Pd(0) compared to C–Br or C–Cl bonds [1]. This reactivity hierarchy dictates that an iodo-arene will undergo cross-coupling under milder conditions, often with higher rates and yields, than its bromo counterpart, allowing for better chemoselectivity when other reactive sites are present [2]. Consequently, a simple isosteric replacement can lead to failed reactions, drastically lower yields, or the generation of complex mixtures, making the specific procurement of the 4-iodo variant essential for reproducible, high-fidelity synthesis [1].

1-Ethyl-4-iodo-1H-pyrazole vs. Analogs: Performance Data


Heterophase Iodination Efficiency

A comparative study on the heterophase iodination of structurally varying pyrazoles demonstrates that the synthesis of 4-iodo-1-ethylpyrazole proceeds with an efficiency comparable to other simple N-alkylpyrazoles. The yield for 1-ethylpyrazole's conversion to the 4-iodo derivative falls within the range of 80–97%, matching that of 1-methylpyrazole and 1-isopropylpyrazole [1]. This high yield confirms a robust, scalable synthetic route for procurement from CROs or for in-house preparation.

Pyrazole Synthesis Iodination Methodology Process Chemistry

Chemoselective C5 Arylation with Intact C-I

In a key chemoselectivity study, both 4-bromo and 4-iodo N-substituted pyrazoles underwent Pd-catalyzed C5 arylation while leaving the carbon-halogen bond at the 4-position intact [1]. This demonstrates that the iodine atom can be preserved through a synthetic sequence requiring nucleophilic or electrophilic conditions, a crucial advantage for multi-step synthesis. While both halogens are stable under these specific conditions, the C-I bond's subsequent higher reactivity compared to C-Br offers a distinct strategic advantage for the orthogonal functionalization sequence of a pyrazole core.

C-H Activation Chemoselectivity Cross-Coupling

Lipophilicity (LogP) for Purification Design

The predicted octanol-water partition coefficient (LogP) for 1-Ethyl-4-iodo-1H-pyrazole is 1.51, with a topological polar surface area (PSA) of 17.82 Ų [1]. This contrasts with the more lipophilic 3,5-dimethyl-4-iodo-1H-pyrazole (predicted LogP typically >2.0) and the much less lipophilic 4-iodo-1H-pyrazole, which lacks the N-ethyl group [2]. These values provide a quantitative basis for optimizing extraction, chromatography, and sample preparation workflows.

Physicochemical Properties LogP Chromatography

Patent-Validated Intermediate in Heterocyclic Synthesis

1-Ethyl-4-iodo-1H-pyrazole is explicitly used as a starting material in patent WO2021/226208, where it is converted to 5-bromo-1-ethyl-4-iodo-1H-pyrazole with a 70% yield upon treatment with lithium diisopropylamide and carbon tetrabromide [1]. This patent exemplifies its utility beyond simple cross-coupling, demonstrating its role in generating more complex polyhalogenated pyrazole scaffolds for medicinal chemistry. The specific use case provides a validated experimental protocol, reducing methodological uncertainty for end users.

Pharmaceutical Intermediate Patent Landscape Drug Discovery

1-Ethyl-4-iodo-1H-pyrazole: Key Applications


Polyhalogenated Pyrazole Library Synthesis

As directly evidenced by patent WO2021/226208, 1-Ethyl-4-iodo-1H-pyrazole is a key starting material for synthesizing complex, polyhalogenated pyrazoles via regioselective deprotonation and trapping with an electrophilic halogen source [1]. A research team procuring this compound can rapidly generate a library of 5-substituted-4-iodo-pyrazoles for structure-activity relationship (SAR) studies, leveraging the iodine atom as a final-stage diversification point via cross-coupling.

Sequential C5 Arylation – C4 Coupling

Based on the demonstrated chemoselectivity, a synthetic route can be designed where 1-Ethyl-4-iodo-1H-pyrazole first undergoes C-H arylation at the 5-position while retaining the C-I bond [2]. The retained 4-iodo group is then subsequently utilized in a more challenging Suzuki, Sonogashira, or Buchwald-Hartwig coupling to install a second distinct molecular fragment, enabling rapid access to 4,5-disubstituted pyrazoles with high fidelity.

Scalable Synthesis of 4-Iodo Intermediate

For process chemists tasked with scaling up a synthesis, the documented heterophase iodination method provides a robust, high-yielding (80-97%) route to the core structure [3]. The operational simplicity and high yields of this method provide a blueprint for cost-effective, large-scale procurement or in-house manufacturing, ensuring a reliable supply chain for this specific intermediate.

HPLC Purification of Lipophilic Intermediates

The predicted LogP of 1.51 and a PSA of 17.82 Ų for 1-Ethyl-4-iodo-1H-pyrazole serve as quantitative parameters for developing preparative HPLC methods [4]. Analytical chemists can use these values to predict retention times on a C18 column and optimize mobile phase gradients, enabling efficient separation from more polar (e.g., des-iodo or N-H impurities) or more lipophilic (e.g., dimethyl-substituted) side products, thus ensuring high-purity final compound batches.

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